Fascicularone B
Beschreibung
Fascicularone B is a sesquiterpenoid compound isolated from the fungus Hypholoma fasciculare. Structurally, it features a tricyclo[5.3.0.0²,⁵]decane skeleton, distinguishing it from other members of the fascicularone family (e.g., Fascicularones A, C–G), which possess a tricyclo[5.4.0.0²,⁵]undecane backbone . Its molecular formula is C₁₅H₂₂O₄, with five degrees of unsaturation, and it exhibits hydroxyl, carbonyl, and ether functional groups .
This compound demonstrates antibiotic activity against competing microorganisms, a trait shared with Fascicularone A .
Eigenschaften
Molekularformel |
C15H22O4 |
|---|---|
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(1S,2R,3S,6S,7S,10R,12R)-1,10-dihydroxy-2,5,5,12-tetramethyl-8-oxatetracyclo[5.5.0.02,10.03,6]dodecan-9-one |
InChI |
InChI=1S/C15H22O4/c1-7-5-14(17)11(16)19-10-9-8(6-12(9,2)3)13(14,4)15(7,10)18/h7-10,17-18H,5-6H2,1-4H3/t7-,8+,9-,10+,13+,14+,15-/m1/s1 |
InChI-Schlüssel |
JHJQFYPUGZHONZ-PCHBDJRGSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@]2(C(=O)O[C@@H]3[C@]1([C@]2([C@@H]4[C@H]3C(C4)(C)C)C)O)O |
Kanonische SMILES |
CC1CC2(C(=O)OC3C1(C2(C4C3C(C4)(C)C)C)O)O |
Synonyme |
fascicularone B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Research Implications and Gaps
- Biosynthetic Pathways : The lactonization mechanism forming Fascicularone B warrants further enzymatic studies .
- Bioactivity Screening : Comparative analyses of Fascicularone B’s antimicrobial efficacy against Fascicularones A, C–G are needed.
- Spectroscopic Databases : Publicly accessible NMR and HRMS datasets for fascicularones would enhance structural validation efforts .
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Fascicularone B, and how can researchers ensure reproducibility?
- Methodological Answer: Focus on optimizing reaction conditions (e.g., solvent systems, catalysts) and reporting deviations from literature protocols. Use high-purity starting materials and validate intermediates via NMR and mass spectrometry. Include step-by-step protocols with failure analyses (e.g., side reactions, yields <50%) to aid reproducibility .
- Data Requirement: Tabulate reaction parameters (temperature, time, yield) and characterization data (e.g., -NMR peaks, HRMS m/z).
Q. How can researchers design experiments to screen Fascicularone B’s bioactivity while minimizing false positives?
- Methodological Answer: Employ orthogonal assays (e.g., enzymatic inhibition + cell-based viability) and include negative controls (e.g., DMSO vehicle). Use dose-response curves to confirm potency (IC/EC) and apply false discovery rate (FDR) correction for high-throughput screens .
- Data Requirement: Provide raw data for hit confirmation and statistical thresholds (e.g., p < 0.01 with Benjamini-Hochberg correction).
Q. What criteria should guide the selection of analytical techniques for Fascicularone B characterization?
- Methodological Answer: Prioritize techniques resolving structural ambiguity (e.g., X-ray crystallography for stereochemistry, 2D NMR for connectivity). Cross-validate purity via HPLC-UV/ELSD and quantify degradation products under stress conditions (heat, light) .
Advanced Research Questions
Q. How can contradictory data on Fascicularone B’s mechanism of action be resolved?
- Methodological Answer: Conduct target deconvolution using chemoproteomics or CRISPR-Cas9 knockout models. Compare results across cell lines/tissues to assess context-dependent effects. Perform meta-analyses of existing studies to identify confounding variables (e.g., concentration ranges, assay endpoints) .
- Data Requirement: Tabulate conflicting findings with experimental conditions and propose validation workflows (e.g., orthogonal binding assays).
Q. What strategies optimize Fascicularone B’s bioavailability for in vivo studies?
- Methodological Answer: Evaluate physicochemical properties (logP, solubility) and employ formulation techniques (nanoparticles, prodrugs). Use pharmacokinetic studies (C, AUC) to iteratively refine dosing regimens. Compare bioavailability across animal models (e.g., rodents vs. zebrafish) .
- Data Requirement: Include PK/PD curves and stability data under physiological conditions.
Q. How should researchers address gaps in Fascicularone B’s structure-activity relationship (SAR)?
- Methodological Answer: Synthesize analogues with systematic modifications (e.g., hydroxyl group methylation, ring expansion). Use computational docking to prioritize targets and validate predictions via biophysical assays (SPR, ITC). Apply multi-parametric optimization (MPO) scores to balance potency and ADMET properties .
- Data Requirement: Provide a SAR table with substituents, activity metrics, and computational scores (e.g., docking energy ΔG).
Methodological Frameworks
- For Experimental Design : Apply PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to define scope, e.g., “In in vitro models (P), how does Fascicularone B (I) compare to cisplatin (C) in reducing tumor viability (O) over 72h (T)?” .
- For Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, e.g., ensuring access to rare fungal extracts for SAR studies .
Common Pitfalls to Avoid
- Overly Broad Questions : “What is Fascicularone B’s role in cancer?” lacks focus. Reframe to “How does Fascicularone B modulate p53 signaling in TP53-mutant glioblastoma?” .
- Ignoring Confounders : Failure to control for batch-to-batch variability in natural product extracts can skew bioactivity results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
